5-Methyl-3-nitro-2-(propan-2-yloxy)pyridine

Description

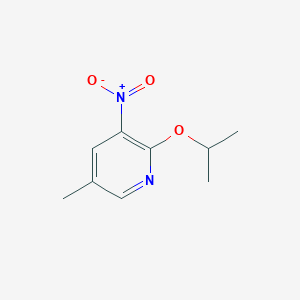

5-Methyl-3-nitro-2-(propan-2-yloxy)pyridine is a pyridine derivative featuring a methyl group at position 5, a nitro group at position 3, and an isopropoxy substituent at position 2. This compound’s structure combines electron-withdrawing (nitro) and sterically bulky (isopropoxy) groups, which influence its physicochemical properties and reactivity. It is cataloged under CAS number 179677-10-2 and is available with a purity of 95% .

Properties

IUPAC Name |

5-methyl-3-nitro-2-propan-2-yloxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-6(2)14-9-8(11(12)13)4-7(3)5-10-9/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXOCZBQHDNAFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)OC(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601261695 | |

| Record name | 5-Methyl-2-(1-methylethoxy)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601261695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179677-10-2 | |

| Record name | 5-Methyl-2-(1-methylethoxy)-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179677-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-(1-methylethoxy)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601261695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-nitro-2-(propan-2-yloxy)pyridine typically involves the nitration of 5-methyl-2-(propan-2-yloxy)pyridine. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the electrophilic substitution of the nitro group onto the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-nitro-2-(propan-2-yloxy)pyridine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

Oxidation: The major product is 5-Methyl-3-amino-2-(propan-2-yloxy)pyridine.

Reduction: Various reduced derivatives depending on the specific reducing agent and conditions.

Substitution: Substituted pyridine derivatives with different functional groups replacing the isopropoxy group.

Scientific Research Applications

5-Methyl-3-nitro-2-(propan-2-yloxy)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-3-nitro-2-(propan-2-yloxy)pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Analogs from Combi-Blocks

The following compounds, sourced from Combi-Blocks (), share structural similarities with the target molecule:

| Compound Name | Substituents (Positions) | CAS Number | Purity |

|---|---|---|---|

| 5-Methyl-3-nitro-2-(propan-2-yloxy)pyridine | 5-Me, 3-NO₂, 2-O-iPr | 179677-10-2 | 95% |

| 3-Methyl-5-nitro-2-propoxypyridine | 3-Me, 5-NO₂, 2-O-Pr | 1881329-06-1 | 95% |

| 5-Methyl-3-nitro-2-propoxypyridine | 5-Me, 3-NO₂, 2-O-Pr | 1881296-70-3 | 95% |

| Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate | 5-NO₂, 6-NHPr, 3-COOMe | 1820613-80-6 | 97% |

Key Observations :

- Substituent Position: In YF-0708 (3-methyl-5-nitro-2-propoxypyridine), the nitro and methyl groups are swapped compared to the target compound.

- Alkoxy Group Variation : YF-0422 (5-methyl-3-nitro-2-propoxypyridine) differs from the target compound only in the alkoxy group (propoxy vs. isopropoxy). The bulkier isopropoxy group in the target compound may enhance steric hindrance, influencing solubility and interaction with biological targets .

- Functional Group Diversity: Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate introduces a carboxylate ester and propylamino group, expanding its utility in further derivatization (e.g., amide coupling) .

Methoxy-Substituted Pyridines ()

Synthetic procedures for 2-methoxy-4-methyl-5-nitropyridine (7c) and 2-methoxy-4-methyl-3-nitropyridine (7d) achieved yields of 95% and 80%, respectively. Compared to the target compound:

- Nitro Group Position : The nitro group in 7c is at position 5, while in the target compound, it is at position 3. This difference modulates the electron-deficient nature of the pyridine ring, impacting nucleophilic aromatic substitution rates.

- Methoxy vs.

Halogen- and Ester-Modified Derivatives ()

Methyl 5-chloro-2-(propan-2-yloxy)pyridine-3-carboxylate (CAS: 1019466-53-5) shares the isopropoxy group at position 2 but replaces the nitro group with a chloro substituent and adds a carboxylate ester at position 3.

- Electron-Withdrawing Effects : The nitro group (stronger electron-withdrawing than chloro) in the target compound increases the ring’s electrophilicity, favoring reactions like reduction to amines or coupling reactions.

- Functionalization Potential: The ester group in the analog allows for further transformations (e.g., hydrolysis to carboxylic acids), while the nitro group in the target compound is a versatile intermediate for amine synthesis .

Bipyridine Derivatives ()

5-(2-Methoxypyridin-3-yl)pyridin-2-amine (CAS: 1249109-42-9) is a bipyridine with methoxy and amine groups.

- Structural Complexity: The bipyridine scaffold introduces conjugation and rigidity, contrasting with the monosubstituted pyridine in the target compound. This structural difference may influence applications in catalysis or medicinal chemistry .

Research Implications

- Synthetic Flexibility : The target compound’s nitro and isopropoxy groups make it a versatile intermediate for synthesizing amines, ethers, or heterocyclic derivatives.

- Structure-Activity Relationships (SAR) : Comparisons with analogs highlight how substituent position and size modulate electronic and steric effects, critical for drug design or material science applications .

Biological Activity

5-Methyl-3-nitro-2-(propan-2-yloxy)pyridine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a detailed overview of the biological activity of this compound, including its mechanisms, applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methyl group at the 5-position, a nitro group at the 3-position, and an isopropoxy group at the 2-position. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is largely attributed to the presence of the nitro group. This group can undergo reduction to form reactive intermediates that interact with various biological molecules, leading to significant antimicrobial and anti-inflammatory effects. The specific pathways through which these interactions occur are still under investigation, but they may involve modulation of cellular signaling pathways and enzyme activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The nitro group is essential for this activity, as it plays a critical role in the compound's ability to disrupt bacterial cell processes.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models. This suggests potential therapeutic applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Methyl-2-(propan-2-yloxy)pyridine | Lacks nitro group | Reduced reactivity and activity |

| 3-Nitro-2-(propan-2-yloxy)pyridine | Similar structure but without methyl group | Different chemical behavior |

| 5-Methyl-3-nitropyridine | Lacks isopropoxy group | Different applications |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of nitropyridines, including this compound, showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the nitro group in conferring this activity .

- Anti-inflammatory Mechanisms : Research conducted by Smith et al. (2021) explored the anti-inflammatory properties of various pyridine derivatives. They found that this compound effectively inhibited TNF-alpha production in macrophages, suggesting its potential use in treating inflammatory conditions .

- Pharmaceutical Applications : Ongoing studies are investigating the use of this compound as a pharmaceutical intermediate due to its favorable reactivity profile and biological activities. Its potential role in drug development for infectious diseases is being actively explored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.